molecular formula C16H18ClNO2 B14468657 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride CAS No. 65128-41-8

1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride

Cat. No.: B14468657
CAS No.: 65128-41-8
M. Wt: 291.77 g/mol
InChI Key: OYJULNRGQJQPRS-UHFFFAOYSA-M
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Description

1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C13H13ClN2O It is known for its unique structure, which includes a benzyl group attached to a pyridinium ring with a propoxycarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride typically involves the reaction of benzyl chloride with 3-(propoxycarbonyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the pyridinium salt.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving advanced techniques like crystallization and purification.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride involves its interaction with molecular targets through various pathways. The benzyl group and pyridinium ring play crucial roles in its reactivity, allowing it to participate in electron transfer and nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

  • 1-Benzyl-3-carboxypyridinium chloride
  • 1-Benzyl-3-carbamoylpyridinium chloride

Comparison: 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride is unique due to its propoxycarbonyl substituent, which imparts distinct chemical properties compared to similar compounds

Properties

CAS No.

65128-41-8

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

propyl 1-benzylpyridin-1-ium-3-carboxylate;chloride

InChI

InChI=1S/C16H18NO2.ClH/c1-2-11-19-16(18)15-9-6-10-17(13-15)12-14-7-4-3-5-8-14;/h3-10,13H,2,11-12H2,1H3;1H/q+1;/p-1

InChI Key

OYJULNRGQJQPRS-UHFFFAOYSA-M

Canonical SMILES

CCCOC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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